molecular formula C8H8N2O2S B13132929 2-Amino-4-(methylsulfonyl)benzonitrile

2-Amino-4-(methylsulfonyl)benzonitrile

Cat. No.: B13132929
M. Wt: 196.23 g/mol
InChI Key: OQZYJKFZBCWKMG-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H8N2O2S It is characterized by the presence of an amino group, a methylsulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methylsulfonyl)benzonitrile typically involves the following steps:

    Nitration: The starting material, 4-(methylsulfonyl)benzonitrile, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-Amino-4-(methylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylsulfonyl)benzonitrile depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)benzonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Amino-4-(methylthio)benzonitrile: Contains a methylthio group instead of a methylsulfonyl group, which can alter its chemical reactivity and biological activity.

Uniqueness

2-Amino-4-(methylsulfonyl)benzonitrile is unique due to the presence of both an amino group and a methylsulfonyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-amino-4-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3

InChI Key

OQZYJKFZBCWKMG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)N

Origin of Product

United States

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